5-Amino-2-methylphenol
Overview
Description
5-Amino-2-methylphenol: is an organic compound with the molecular formula C7H9NO . It is also known by other names such as 3-Hydroxy-4-methylaniline and 4-Amino-2-hydroxytoluene . This compound is a derivative of phenol and is characterized by the presence of an amino group and a methyl group attached to the benzene ring. It is commonly used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Amino-2-methylphenol involves the nucleophilic aromatic substitution of 3-chloro-4-methylnitrobenzene. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and an alcohol solvent . The reaction mixture is heated to facilitate the substitution reaction, and the product is then isolated by crystallization .
Industrial Production Methods: In industrial settings, this compound can be produced by the catalytic hydrogenation of 3-nitro-4-methylphenol. This process involves the use of a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature conditions . The resulting product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Amino-2-methylphenol can undergo oxidation reactions to form quinone derivatives.
Substitution: It can participate in electrophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, sulfonyl chlorides, acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenols and anilines.
Scientific Research Applications
Chemistry: 5-Amino-2-methylphenol is used as a building block in the synthesis of various organic compounds, including dyes and pigments . It is also employed in the preparation of polymers and resins.
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It has been studied for its potential antimicrobial and antioxidant properties .
Medicine: this compound is used in the pharmaceutical industry as an intermediate in the synthesis of drugs. It has been investigated for its potential use in the development of new therapeutic agents .
Industry: In industrial applications, this compound is used in the production of hair dyes and other cosmetic products. It is also employed in the manufacture of rubber chemicals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-Amino-2-methylphenol involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound acts as a reducing agent, donating electrons to oxidizing agents and forming quinone derivatives . In biological systems, it may exert its effects by interacting with enzymes and other proteins, leading to changes in cellular processes .
Comparison with Similar Compounds
- 2-Amino-5-methylphenol
- 4-Amino-2-methylphenol
- 3-Hydroxy-4-methylaniline
- 4-Amino-2-hydroxytoluene
Comparison: 5-Amino-2-methylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to 2-Amino-5-methylphenol, it has a different position of the amino and methyl groups, leading to variations in reactivity and applications . Similarly, 4-Amino-2-methylphenol has a different substitution pattern, affecting its chemical behavior and uses .
Properties
IUPAC Name |
5-amino-2-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFYESDCPWWCHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Record name | 3-AMINO-6-METHYLPHENOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID9024489 | |
Record name | 5-Amino-2-methylphenol | |
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Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3-amino-6-methylphenol is a brown powder. (NTP, 1992), Brown solid; [CAMEO] Slightly beige powder; [MSDSonline] | |
Record name | 3-AMINO-6-METHYLPHENOL | |
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URL | https://cameochemicals.noaa.gov/chemical/19784 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 5-Amino-o-cresol | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), In water, 2,427 mg/L @ 25 °C /Estimated/ | |
Record name | 3-AMINO-6-METHYLPHENOL | |
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URL | https://cameochemicals.noaa.gov/chemical/19784 | |
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Record name | 5-AMINO-O-CRESOL | |
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Vapor Pressure |
0.00026 [mmHg], 2.6X10-4 mm Hg @ 25 °C /Estimated/ | |
Record name | 5-Amino-o-cresol | |
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Record name | 5-AMINO-O-CRESOL | |
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Color/Form |
Plates from water | |
CAS No. |
2835-95-2 | |
Record name | 3-AMINO-6-METHYLPHENOL | |
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Record name | 5-Amino-2-methylphenol | |
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Record name | 5-Amino-o-cresol | |
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Record name | Phenol, 5-amino-2-methyl- | |
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Record name | 5-Amino-2-methylphenol | |
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Record name | 5-amino-o-cresol | |
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Record name | 4-AMINO-2-HYDROXYTOLUENE | |
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Record name | 5-AMINO-O-CRESOL | |
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Melting Point |
320 to 347 °F (sublimes) (NTP, 1992), 161 °C | |
Record name | 3-AMINO-6-METHYLPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19784 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 5-AMINO-O-CRESOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7152 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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